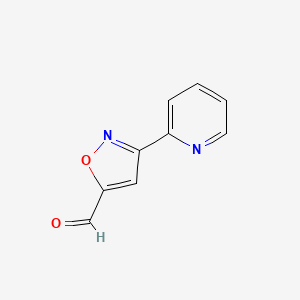

3-(2-Pyridinyl)isoxazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C9H6N2O2 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

3-pyridin-2-yl-1,2-oxazole-5-carbaldehyde |

InChI |

InChI=1S/C9H6N2O2/c12-6-7-5-9(11-13-7)8-3-1-2-4-10-8/h1-6H |

InChI Key |

DATJOWBTIOWPQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2-Pyridinyl)isoxazole-5-carbaldehyde with its structural analogs, focusing on molecular features, reactivity, and applications:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (Cl, F) : Chloro- and fluorophenyl analogs (e.g., 3-(4-chlorophenyl)isoxazole-5-carbaldehyde) exhibit increased stability and altered electronic profiles compared to the pyridine-substituted parent compound. These groups enhance resistance to nucleophilic attack, making them suitable for harsh reaction conditions .

- Positional Isomerism : The meta- vs. para-substitution of chlorine in phenyl analogs (e.g., 3-(3-chlorophenyl) vs. 4-chlorophenyl) affects steric interactions and π-stacking capabilities, influencing binding to biological targets .

Functional Group Diversity :

- Aldehyde vs. Carboxylic Acid : While 3-(2-Pyridinyl)isoxazole-5-carbaldehyde’s aldehyde group facilitates condensation reactions, the carboxylic acid in 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid enables salt formation or hydrogen bonding, critical for biological interactions .

Synthetic Pathways: Analogous compounds (e.g., pyrrolo[3,2-d]pyrimidines) are synthesized via thermal cyclization of alkyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino precursors in acetic acid, yielding products in moderate (~30%) yields. Similar methods may apply to the target compound .

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a cornerstone for isoxazole synthesis. For 3-(2-pyridinyl)isoxazole-5-carbaldehyde, this method requires a pyridinyl-containing nitrile oxide and an alkyne with a formyl group or its precursor.

Example Protocol (adapted from):

-

Nitrile Oxide Generation : 2-Pyridinyl aldoxime is treated with chlorinating agents (e.g., N-chlorosuccinimide) to form the corresponding nitrile oxide.

-

Cycloaddition : The nitrile oxide reacts with a terminal alkyne (e.g., propargyl aldehyde) in the presence of a copper(I) catalyst.

-

Work-Up : The crude product is purified via chromatography.

Key Data :

| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Pyridinyl aldoxime + HC≡CCHO | CuI (5 mol%) | THF | 60°C | 62% |

Mechanistic Insight : The reaction proceeds via a concerted [3+2] cycloaddition, forming the isoxazole ring regioselectively.

Oxidation of Alcohol Precursors

Dess-Martin Periodinane Oxidation

The oxidation of 3-(2-pyridinyl)isoxazole-5-methanol to the corresponding aldehyde is a high-yielding method.

-

Substrate Preparation : 3-(2-Pyridinyl)isoxazole-5-methanol is synthesized via reduction of a methyl ester or Grignard addition.

-

Oxidation : The alcohol is treated with Dess-Martin periodinane (1.1 eq) in dichloromethane at 20°C for 1.5 hours.

Key Data :

| Starting Material | Oxidizing Agent | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-(2-Pyridinyl)isoxazole-5-methanol | Dess-Martin periodinane | CH₂Cl₂ | 1.5 h | 76% |

Advantages : Mild conditions and high functional group tolerance.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A brominated isoxazole-5-carbaldehyde undergoes cross-coupling with 2-pyridinylboronic acid to introduce the pyridinyl group.

Example Protocol (adapted from):

-

Substrate Preparation : 5-Bromoisoxazole-3-carbaldehyde is synthesized via bromination of the parent aldehyde.

-

Coupling Reaction : The bromide reacts with 2-pyridinylboronic acid under Pd(PPh₃)₄ catalysis.

Key Data :

| Substrate | Boronic Acid | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromoisoxazole-3-carbaldehyde | 2-Pyridinylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 58% |

Limitations : Requires pre-functionalized substrates and inert conditions.

Condensation and Cyclization

Aldoxime Cyclization

Pyridinyl-containing aldoximes undergo cyclization with β-diketones or enol ethers to form the isoxazole core.

-

Aldoxime Formation : 2-Pyridinecarbaldehyde reacts with hydroxylamine hydrochloride to form the aldoxime.

-

Cyclization : The aldoxime is treated with a β-diketone (e.g., acetylacetone) in acidic conditions.

Key Data :

Mechanistic Insight : The reaction proceeds via nucleophilic attack and dehydration.

Computational Insights and Optimization

DFT Studies on Reaction Pathways

Density functional theory (DFT) calculations (B3LYP/6-311G++(d,p)) reveal that the cisE conformation of intermediates is energetically favored during cycloaddition, aligning with experimental yields.

Key Findings :

-

Transition states for cycloaddition exhibit activation energies of 15–20 kcal/mol.

-

Solvent effects (e.g., acetone vs. DMSO) marginally influence regioselectivity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Cycloaddition | High regioselectivity | Requires specialized nitrile oxides | 60–75% |

| Alcohol Oxidation | Mild conditions, scalable | Dependent on alcohol availability | 70–85% |

| Suzuki Coupling | Modular pyridinyl introduction | Requires halogenated precursors | 50–65% |

| Aldoxime Cyclization | One-pot synthesis | Harsh acidic conditions | 55–70% |

Q & A

Q. What are the standard synthetic routes for 3-(2-Pyridinyl)isoxazole-5-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydroxylamine with a pyridinyl-substituted alkyne or nitrile precursor. For example, analogous isoxazole derivatives are synthesized using K₂CO₃ as a base catalyst in methanol or ethanol under reflux (60–80°C) . Optimization of solvent polarity (e.g., DMF vs. MeOH) and reaction time (6–24 hours) significantly impacts yield. For instance, using hydroxylamine hydrochloride in methanol at 70°C for 12 hours achieved ~65% yield for structurally related 3-methyl-5-aryloxy-pyrazole-4-carbaldehydes .

Key Parameters Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Methanol/Ethanol | Polar solvents enhance cyclization |

| Temperature | 60–80°C | Higher temps reduce side products |

| Catalyst (e.g., K₂CO₃) | 1.5–2.0 equivalents | Excess base may hydrolyze aldehyde |

Q. What spectroscopic techniques are most reliable for characterizing 3-(2-Pyridinyl)isoxazole-5-carbaldehyde?

Methodological Answer:

- ¹H/¹³C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm (singlet), while pyridinyl protons appear as multiplets between δ 7.5–8.5 ppm. Isoxazole C-3 and C-5 carbons are typically observed at δ 160–170 ppm .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde carbonyl group. Isoxazole ring C=N/C-O stretches appear at 1550–1600 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks matching the molecular formula C₁₀H₇N₂O₂ (theoretical MW: 203.18 g/mol) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent aldehyde reactivity .

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .

Advanced Research Questions

Q. How can conflicting NMR data for structural isomers of isoxazole-carbaldehyde derivatives be resolved?

Methodological Answer: Contradictions often arise from tautomerism or regioisomeric byproducts. Strategies include:

- 2D NMR (HSQC, HMBC) : Differentiate isoxazole C-3/C-5 positions via long-range coupling with the pyridinyl group .

- X-ray Crystallography : Resolves ambiguities in substituent positioning, as demonstrated for 5-(4-chlorophenoxy)-pyrazole-4-carbaldehyde analogs .

- Computational DFT : Compare calculated vs. experimental ¹³C chemical shifts to identify the dominant tautomer .

Q. What strategies optimize the aldehyde group’s stability during multi-step syntheses?

Methodological Answer: The aldehyde is prone to oxidation or nucleophilic attack. Mitigation approaches:

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer: Given structural similarities to kinase inhibitors (e.g., axitinib ), prioritize:

- In Vitro Kinase Assays : Test inhibition of VEGF or PDGF receptors at 1–100 µM concentrations using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular Docking : Model interactions with tyrosine kinase domains (PDB: 4AG8) using AutoDock Vina to identify binding motifs .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Pyridinyl Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the isoxazole’s C-4 position.

- Aldehyde Group : Participates in Knoevenagel condensations with active methylenes (e.g., malononitrile) under mild basic conditions (e.g., piperidine, 50°C) .

- Substituent Screening : Electron-donating groups (e.g., -OCH₃) on the pyridinyl ring reduce electrophilicity at the aldehyde, slowing undesired oligomerization .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in H₂O/MeCN gradient. Detect impurities at ppm levels via MRM transitions .

- SPE Purification : Pre-concentrate samples using Strata™ X cartridges to isolate the aldehyde from polar byproducts .

- Limit Tests : Compare against USP reference standards for isoxazole-related impurities (e.g., pyridinyl-hydroxylamine adducts) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across structural analogs?

Methodological Answer: Contradictions may stem from:

- Solubility Differences : Use DMSO stock solutions standardized to <0.1% v/v in assays to avoid false negatives .

- Metabolic Instability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .

- Off-Target Effects : Employ CRISPR-Cas9 knockout models to validate target specificity .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate logP (2.1–2.5), BBB permeability (low), and CYP450 inhibition .

- MetaSite : Model Phase I metabolism, highlighting oxidation at the pyridinyl ring or aldehyde reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.